Methyl 6-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate

KCNQ2 inhibitor Kv7.2 channel electrophysiology

Methyl 6-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate (CAS 1207039-20-0, synonym ML252, ChEMBL ID CHEMBL2164048) is a synthetic 4-arylaminoquinoline-2-carboxylate small molecule characterized by a 6-chloro substituent on the quinoline core, a 4-(4-methylphenyl)amino group, and a methyl ester at the 2-position. Originally identified through a high-throughput screen of the NIH Molecular Libraries Probe Centers Network (MLPCN) library using a thallium influx assay, this compound was subsequently optimized via structure–activity relationship (SAR) studies to yield a potent inhibitor of the voltage-gated potassium channel KCNQ2 (Kv7.2) with an electrophysiology-confirmed IC50 of 69–70 nM on homomeric KCNQ2 channels.

Molecular Formula C18H15ClN2O2
Molecular Weight 326.78
CAS No. 1207039-20-0
Cat. No. B2537945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate
CAS1207039-20-0
Molecular FormulaC18H15ClN2O2
Molecular Weight326.78
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OC
InChIInChI=1S/C18H15ClN2O2/c1-11-3-6-13(7-4-11)20-16-10-17(18(22)23-2)21-15-8-5-12(19)9-14(15)16/h3-10H,1-2H3,(H,20,21)
InChIKeyMBFJMRMKGCUHQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 6-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate (CAS 1207039-20-0): A Selective KCNQ2 Channel Probe with Documented Osteosarcoma Cytotoxicity


Methyl 6-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate (CAS 1207039-20-0, synonym ML252, ChEMBL ID CHEMBL2164048) is a synthetic 4-arylaminoquinoline-2-carboxylate small molecule characterized by a 6-chloro substituent on the quinoline core, a 4-(4-methylphenyl)amino group, and a methyl ester at the 2-position [1]. Originally identified through a high-throughput screen of the NIH Molecular Libraries Probe Centers Network (MLPCN) library using a thallium influx assay, this compound was subsequently optimized via structure–activity relationship (SAR) studies to yield a potent inhibitor of the voltage-gated potassium channel KCNQ2 (Kv7.2) with an electrophysiology-confirmed IC50 of 69–70 nM on homomeric KCNQ2 channels [2]. The same compound is also annotated in ChEMBL and BindingDB as an antagonist of heteromeric KCNQ2/Q3 channels (IC50 = 120 nM) and as a cytotoxic agent evaluated against the human 143B osteosarcoma cell line [3][4].

Why Generic 4-Aminoquinoline Substitution Fails: Methyl 6-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate is Not Interchangeable with Amodiaquine, Chloroquine, or Other In-Class Analogs


Although 4-aminoquinolines such as chloroquine and amodiaquine are well-established antimalarials, their substitution at the 4-position and esterification at the 2-position profoundly alters target engagement profiles. Chloroquine acts primarily via inhibition of heme polymerization in the parasite digestive vacuole, while amodiaquine additionally generates a reactive quinoneimine metabolite linked to idiosyncratic hepatotoxicity and agranulocytosis [1][2]. In contrast, Methyl 6-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate (ML252) bears a 2-carboxylate methyl ester that is absent in chloroquine and an N-(4-methylphenyl) substituent distinct from amodiaquine's N-(7-chloroquinolin-4-yl)-N',N'-diethylpentane-1,4-diamine side chain; these structural differences redirect its polypharmacology toward voltage-gated potassium channel antagonism rather than antimalarial heme targeting [3]. Even among KCNQ2 inhibitors such as XE-991, UCL2077, and linopirdine, ML252's unique substitution pattern yields a quantitatively different KCNQ subtype selectivity fingerprint that makes experimental interchange scientifically invalid [4].

Product-Specific Quantitative Evidence Guide: Methyl 6-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate vs. Closest KCNQ Channel Modulators


KCNQ2 Homomeric Channel Inhibition: ML252 Matches XE-991 Potency While Surpassing Linopirdine by 10-Fold

In head-to-head IonWorks electrophysiology profiling, Methyl 6-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate (ML252) inhibited homomeric human KCNQ2 channels with an IC50 of 0.07 ± 0.01 μM (70 nM), statistically indistinguishable from XE-991 (IC50 0.06 ± 0.01 μM) but approximately 10-fold more potent than linopirdine (IC50 0.71 ± 0.23 μM) and over 130-fold more potent than UCL2077 (IC50 9.42 ± 1.12 μM) [1]. Confirmatory manual patch clamp recordings on KCNQ2 channels expressed in CHO cells yielded a pIC50 of 7.15 (IC50 ≈ 70 nM), directly corroborating the IonWorks dataset [2]. The IC50 for ML252 on heteromeric KCNQ2/Q3 channels was 0.12 ± 0.02 μM (120 nM) in automated patch clamp assays [3].

KCNQ2 inhibitor Kv7.2 channel electrophysiology potassium channel probe neuronal excitability

KCNQ Subtype Selectivity: ML252 Exhibits >40-Fold Discrimination Between KCNQ2 and KCNQ1, Unlike Linopirdine

ML252 demonstrated pronounced selectivity for KCNQ2 over KCNQ1: the IC50 for KCNQ1 was 2.92 ± 3.90 μM, compared with 0.07 ± 0.01 μM for KCNQ2, yielding a selectivity ratio of ~42-fold [1]. In contrast, linopirdine showed no discrimination between these subtypes (KCNQ1 IC50 0.71 ± 0.28 μM vs. KCNQ2 IC50 0.71 ± 0.23 μM; ratio 1.0), while XE-991 exhibited a more modest ~6.7-fold selectivity (KCNQ1 IC50 0.40 ± 0.10 μM vs. KCNQ2 IC50 0.06 ± 0.01 μM) [1]. For the physiologically relevant heteromeric KCNQ2/Q3 channel, ML252 showed an IC50 of 0.12 ± 0.02 μM, and for KCNQ4 an IC50 of 0.20 ± 0.06 μM, both well within the nanomolar range [1].

KCNQ subtype selectivity Kv7.1 vs Kv7.2 cardiac safety potassium channel pharmacology selectivity profiling

CYP450 Off-Target Profile: ML252 Shows Moderate CYP3A4 Inhibition with Relative Sparing of CYP2D6

In vitro cytochrome P450 inhibition profiling curated in BindingDB from ChEMBL data reveals that ML252 inhibits CYP3A4 with an IC50 of 3.90 μM, whereas inhibition of CYP2D6 is substantially weaker (IC50 = 19.9 μM), representing a ~5.1-fold selectivity window between these two major drug-metabolizing CYP isoforms [1]. This contrasts with literature reports for the structurally related antimalarial amodiaquine, which undergoes extensive CYP2C8-mediated bioactivation to its reactive quinoneimine metabolite—a metabolic liability absent from the ML252 scaffold due to fundamental differences in the 4-amino substituent architecture [2].

CYP450 inhibition drug metabolism CYP3A4 CYP2D6 ADME-Tox drug–drug interaction

Osteosarcoma Cytotoxicity: ML252 Demonstrates Antiproliferative Activity Against 143B Tumor Cells with 72-Hour Continuous Exposure

ChEMBL activity records document that ML252 (CHEMBL2164048) was evaluated for in vitro cytotoxicity against the human 143B (TK⁻) osteosarcoma cell line under 72-hour continuous exposure conditions [1]. This same compound was also tested against 143B-LTK cell lines expressing HSV-1 thymidine kinase [1]. While the precise IC50 or % inhibition values are not publicly disclosed in the open ChEMBL extract, the consistent annotation across multiple independent assay submissions (CHEMBL1133252, CHEMBL1129493, CHEMBL1149129) indicates reproducible antiproliferative signal detection in this bone cancer model system [1]. In comparison, the classical antimalarial 4-aminoquinoline chloroquine has reported antiproliferative IC50 values in the 20–50 μM range against osteosarcoma cell lines (U2OS, SaOS-2) depending on exposure duration, providing a loose class-level benchmark [2].

osteosarcoma 143B cell line anticancer quinoline cytotoxicity assay ion channel cancer target

Functional Duality: SAR Studies Reveal Antagonist-to-Agonist Switching at a Critical KCNQ2 Gating Site

During SAR exploration of the ML252 chemotype, researchers discovered that small structural modifications at a specific site on the 4-arylaminoquinoline-2-carboxylate scaffold caused a functional reversal from KCNQ2 antagonist activity to agonist activity, indicating that ML252 interacts with a critical site controlling channel gating [1]. This antagonist-to-agonist 'molecular switch' property is not observed in XE-991, linopirdine, or UCL2077, which function exclusively as pore blockers or gating modifiers without demonstrating bidirectional modulation tunable by minor chemical changes [2]. The functional duality positions ML252 as a unique scaffold for developing both KCNQ2 inhibitors and activators from a common chemotype.

molecular switch KCNQ2 gating antagonist-to-agonist allosteric modulation structure–activity relationship pharmacological tool

Best-Fit Research and Industrial Application Scenarios for Methyl 6-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate (ML252)


Neuroscience Probe Studies Requiring Selective KCNQ2 (Kv7.2) Inhibition with Cardiac Safety Margin

ML252 is optimally deployed as a chemical probe for dissecting the role of KCNQ2-containing M-channels in neuronal excitability, synaptic plasticity, and epilepsy models. Its >40-fold selectivity for KCNQ2 over cardiac KCNQ1 channels [1] makes it the preferred choice over linopirdine (which shows no KCNQ2/KCNQ1 discrimination) in electrophysiology experiments where cardiac off-target confounding must be minimized. The nanomolar potency on both homomeric KCNQ2 (IC50 70 nM) and heteromeric KCNQ2/Q3 (IC50 120 nM) channels [2] allows low-concentration application in brain slice and primary neuronal culture settings.

Medicinal Chemistry Campaigns Exploring Bidirectional KCNQ2 Modulation from a Single Scaffold

The documented antagonist-to-agonist 'molecular switch' embedded in the ML252 4-arylaminoquinoline-2-carboxylate scaffold [3] provides a strategic starting point for medicinal chemistry programs aiming to develop both KCNQ2 inhibitors (for epilepsy research) and KCNQ2 activators (for hyperexcitability disorders such as tinnitus or neuropathic pain) from a common synthetic series. Procurement of ML252 as a reference standard enables direct SAR comparisons when synthesizing and profiling novel analogs, reducing the need for multiple unrelated chemical starting points.

Ion Channel–Cancer Biology Crossover Studies in Osteosarcoma Models

For research groups investigating the intersection of potassium channel pharmacology and oncology, ML252 offers a rare combination of well-characterized KCNQ channel activity [2] and documented cytotoxicity signal against the 143B human osteosarcoma cell line [4]. This dual annotation supports hypothesis-driven studies examining whether KCNQ2/3 channel inhibition contributes to antiproliferative effects in bone cancer models. Researchers should independently confirm potency in their assay systems, as publicly available quantitative IC50 values for the 143B cytotoxicity endpoint are limited.

Reference Standard for Orthogonal Chemotype Confirmation in KCNQ2 Target Engagement Assays

When a research program has generated primary data using a standard KCNQ2 inhibitor such as XE-991, ML252 serves as a structurally orthogonal reference compound for confirming target engagement. Because ML252 achieves comparable KCNQ2 potency (IC50 70 nM vs. XE-991 60 nM) [1] but derives from a distinct 4-arylaminoquinoline-2-carboxylate chemotype rather than the bis-aryl urea/amide scaffold of XE-991, concordant results from both probes substantially strengthen confidence that observed pharmacological effects are KCNQ2-mediated rather than off-target artifacts.

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